Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKGDEVERRGVFA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-29-5 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

Abstract and Introduction

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a substituted α-cyanoacrylate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. Characterized by an electron-deficient carbon-carbon double bond, this molecule serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active agents.[1][2][3] Its structure incorporates a methoxy-substituted phenyl ring, a cyano group, and an ethyl ester moiety, all of which contribute to its unique reactivity and potential for chemical modification.

This technical guide provides an in-depth analysis of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate for researchers, medicinal chemists, and drug development professionals. We will cover its precise chemical identity, a detailed, field-proven synthesis protocol via the Knoevenagel condensation, comprehensive analytical characterization data, and its applications as a precursor in synthetic workflows. The causality behind experimental choices is emphasized to provide not just a methodology, but a framework for understanding and adapting these procedures.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development.

IUPAC Nomenclature and Structure

The formal IUPAC name for this compound is ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate .[4] The "(2E)" designation specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating they are on opposite sides (trans configuration), which is the thermodynamically favored isomer in this synthesis.

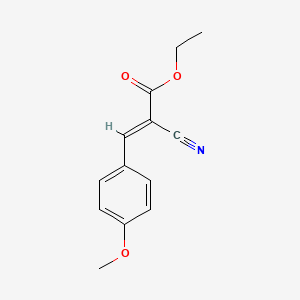

The molecular structure is depicted below:

Caption: Molecular structure of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

Physicochemical Properties

A summary of the key physical and chemical identifiers is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2][4] |

| Molecular Weight | 231.25 g/mol | [4] |

| CAS Number | 2286-29-5 | [4] |

| Appearance | White to pale green/yellow solid/crystals | [2] |

| Melting Point | 77 - 80 °C | [5][6] |

Synthesis via Knoevenagel Condensation

The most reliable and widely adopted method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (4-methoxybenzaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate).

Reaction Principle and Causality

The Knoevenagel condensation proceeds via a three-step mechanism:

-

Deprotonation: A base (e.g., ammonium acetate, DIPEAc) abstracts an acidic α-proton from ethyl cyanoacetate. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups, which stabilize the resulting carbanion via resonance.

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct. This adduct readily undergoes base-catalyzed elimination of a water molecule (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product. The extended conjugation with the phenyl ring provides a strong driving force for this final step.

Caption: Simplified workflow of the Knoevenagel condensation mechanism.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established literature.[7][8] It includes clear checkpoints for reaction monitoring and purification.

Materials and Reagents:

-

4-Methoxybenzaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.05 eq)

-

Ammonium acetate (0.2 eq)

-

Ethanol (as solvent)

-

Ethyl acetate (for chromatography)

-

Hexane or Petroleum Ether (for chromatography)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and ammonium acetate (0.2 eq).

-

Solvent Addition: Add ethanol to the flask (approx. 5-10 mL per gram of aldehyde). The choice of ethanol is strategic; it effectively dissolves the reactants and catalyst while being a poor solvent for the final product upon cooling, aiding in initial isolation.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The use of a slight excess of ethyl cyanoacetate helps to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the 4-methoxybenzaldehyde spot indicates reaction completion, which typically occurs within 3-6 hours.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product often precipitates out of the ethanol. Collect the crude solid by vacuum filtration and wash with cold ethanol to remove residual reactants.

-

Purification: For high purity, the crude solid must be purified by column chromatography on silica gel.

-

Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.

-

Elution: Elute the column with a hexane:ethyl acetate gradient, starting with a low polarity mixture (e.g., 9:1) and gradually increasing the polarity. The product will elute as a single fraction. The Rf value is typically around 0.6-0.7 in a 7:3 petroleum ether:ethyl acetate system.[1][2]

-

-

Final Product: Combine the pure fractions, remove the solvent under reduced pressure (rotary evaporation), and dry the resulting solid under vacuum. A pure white to pale yellow solid should be obtained with an expected yield of >90% and a melting point of 77-80 °C.[5][6]

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any synthetic compound intended for further use. The following data serve as a benchmark for validating a successful synthesis.

Spectroscopic Profile

The combination of NMR and IR spectroscopy provides a complete "fingerprint" of the molecule, confirming the presence of all key functional groups and the overall connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Data collated from the literature is presented below (400 MHz, CDCl₃).[5][9]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.15 | Singlet (s) | - | Vinylic proton (-C=CH -) |

| 7.98 | Doublet (d) | 7.2 - 8.8 | 2 x Aromatic protons (ortho to acrylate) |

| 6.97 | Doublet (d) | 7.2 - 8.8 | 2 x Aromatic protons (ortho to -OCH₃) |

| 4.35 | Quartet (q) | 7.2 | Methylene protons (-O-CH₂ -CH₃) |

| 3.87 | Singlet (s) | - | Methoxy protons (-OCH₃ ) |

| 1.37 | Triplet (t) | 7.2 | Methyl protons (-O-CH₂-CH₃ ) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Data is presented below (100 MHz, CDCl₃).[5][9]

| Chemical Shift (δ, ppm) | Assignment |

| 163.7, 163.1 | Carbonyl carbon (C =O) and C4-O of phenyl ring |

| 154.3 | Vinylic carbon (C =CH-) |

| 133.6 | 2 x Aromatic carbons (ortho to acrylate) |

| 124.3 | Aromatic carbon (ipso to acrylate) |

| 116.2 | Nitrile carbon (-C N) |

| 114.7 | 2 x Aromatic carbons (ortho to -OCH₃) |

| 99.4 | Vinylic carbon (-C (CN)-) |

| 62.4 | Methylene carbon (-O-CH₂ -CH₃) |

| 55.8 | Methoxy carbon (-OCH₃ ) |

| 14.1 | Methyl carbon (-O-CH₂-CH₃ ) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Frequency (cm⁻¹) | Functional Group | Vibration Type |

| ~2213 | Nitrile (-C≡N) | Stretch |

| ~1712 | Ester Carbonyl (C=O) | Stretch |

| ~1583 | Alkene (C=C) | Stretch |

| ~1177 | C-O Ether | Stretch |

Applications in Research and Development

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is not typically an end-product but rather a high-value starting material.

Versatile Synthetic Intermediate

Its electrophilic double bond makes it an excellent Michael acceptor, allowing for the addition of various nucleophiles to construct more complex molecular scaffolds. It is a documented precursor for the synthesis of biologically important 2-propenoylamides and 2-propenoates, which are classes of compounds explored for a range of therapeutic applications.[1][3]

Biological Activity Screening

Cyanoacrylates themselves have been a subject of significant interest in medicinal chemistry. Analogs of this compound have been evaluated for and have demonstrated in vitro anticancer activity, making this a valuable scaffold for lead generation in oncology drug discovery programs.[6]

General Synthetic and Screening Workflow

The following diagram illustrates a typical workflow from the synthesis of the core scaffold to its application in a drug discovery context.

Caption: A typical research workflow utilizing the title compound.

Conclusion

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a compound of significant synthetic value. Its straightforward and high-yielding synthesis via the Knoevenagel condensation, combined with its versatile chemical reactivity, establishes it as a cornerstone intermediate for medicinal chemistry and materials science. This guide has provided the essential information for its preparation, validation, and application, empowering researchers to confidently incorporate this valuable molecule into their discovery programs.

References

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. PubChem Compound Database. [Link]

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]

-

Royal Society of Chemistry (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Bollikolla, H. B., et al. (2023). Supplementary Information. Journal of the Mexican Chemical Society. [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. PubChem Compound Database. [Link]

-

Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

-

ResearchGate (n.d.). 1 H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). [Link]

-

Supporting Information for Base-free Knoevenagel condensation catalyzed by copper metal surfaces. (n.d.). [Link]

-

Royal Society of Chemistry (2014). Supplementary Information. [Link]

-

National Center for Biotechnology Information (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. [Link]

-

PrepChem (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

-

Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. ResearchGate. [Link]

-

MDPI (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a versatile chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, characterization, applications, and safety protocols. This document emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction and Chemical Identity

This compound is a member of the cyanoacrylate family, a class of compounds renowned for their reactivity and utility in organic synthesis. The molecule features a substituted aromatic ring, an acrylate ester functional group, and a nitrile group, all conjugated to a central carbon-carbon double bond. This specific arrangement of electron-withdrawing groups makes it a valuable precursor and building block for a variety of more complex molecules. It is particularly noted as an important starting material for the synthesis of biologically and pharmacologically relevant 2-propenoylamides and 2-propenoates.[1][2][3] Its structure allows for diverse chemical transformations, making it a subject of interest in medicinal chemistry and material science.

The primary Chemical Abstracts Service (CAS) number for this compound is 2286-29-5 .[4]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Table 1: Core Chemical Data

| Property | Value | Source(s) |

| CAS Number | 2286-29-5 | PubChem[4] |

| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[4] |

| Molecular Weight | 231.25 g/mol | PubChem[4] |

| IUPAC Name | ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | PubChem[4] |

| Synonyms | Ethyl α-cyano-4-methoxycinnamate | TCI Chemicals |

| Appearance | White to yellow powder; Pale green crystals | TCI Chemicals, Suchetan et al. (2013)[1] |

| Melting Point | 77-80 °C | S. G. et al. (2022)[5] |

Table 2: Spectroscopic Characterization Data

| Spectrum | Characteristic Peaks / Shifts (Solvent: CDCl₃) | Source(s) |

| ¹H NMR | δ= 8.15 (s, 1H, vinylic), 7.98 (d, J= 7.2 Hz, 2H, Ar-H), 6.97 (d, J= 7.2 Hz, 2H, Ar-H), 4.32-4.37 (m, 2H, -OCH₂CH₃), 3.87 (s, 3H, -OCH₃), 1.37 (t, J= 7.2 Hz, 3H, -OCH₂CH₃) | S. G. et al. (2022)[5] |

| ¹³C NMR | δ= 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1 | S. G. et al. (2022)[5] |

| IR (KBr) | 2988 cm⁻¹ (C-H), 2213 cm⁻¹ (C≡N), 1712 cm⁻¹ (C=O, ester), 1583 cm⁻¹ (C=C), 1177 cm⁻¹ (C-O) | S. G. et al. (2022)[5] |

X-ray crystallography studies have confirmed the structure, revealing a conformation across the C=C bond that is syn-periplanar (E-isomer).[1][3] This stereochemistry is a direct consequence of the synthesis mechanism.

Synthesis: The Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing this compound is the Knoevenagel condensation.[6] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (4-methoxybenzaldehyde), typically catalyzed by a weak base.

Reaction Mechanism

The causality of the reaction proceeds via a well-understood pathway. The base catalyst abstracts an acidic alpha-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, driven by the formation of a stable conjugated system, yields the final acrylate product.

Caption: Knoevenagel condensation mechanism for synthesis.

Experimental Protocol: DIPEAc-Catalyzed Synthesis

This protocol is adapted from a high-yield procedure using diisopropylethylammonium acetate (DIPEAc) as a catalyst, which offers excellent results under mild conditions.[6][7]

Materials:

-

4-methoxybenzaldehyde (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

-

Hexane (10 mL)

-

Ethyl acetate (for TLC and purification)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and hexane (10 mL).

-

Add the catalyst, diisopropylethylammonium acetate (0.1 mmol), to the mixture.

-

Heat the reaction mixture to 65-70 °C (reflux).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.

-

Upon completion, cool the reaction mixture to 40-45 °C.

-

If two layers separate, concentrate the bottom (product) layer under reduced pressure.

-

Purify the resulting crude material by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product. A 96% yield has been reported for this method.[6]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its electron-deficient double bond, making it an excellent Michael acceptor. This reactivity allows for the introduction of a wide range of nucleophiles, forming the basis for constructing more elaborate molecular scaffolds.

Its primary role is as a key intermediate.[8] The acrylate structure is a common motif in pharmacologically active compounds, and this particular molecule provides a synthetically accessible route to derivatives with potential therapeutic applications. While not a drug itself, it serves as a foundational component for molecules explored in various research areas. Acrylate-containing polymers are also investigated for drug delivery systems and as biocompatible materials.[9][10]

Caption: Synthetic pathways from the title compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for ensuring laboratory safety. The primary hazards associated with cyanoacrylates relate to their rapid polymerization and irritant properties.

Table 3: GHS Hazard Information

| Pictogram(s) | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] | P264: Wash hands thoroughly after handling. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[11] | P280: Wear protective gloves/eye protection. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[11] | P261: Avoid breathing dust/vapors.[11][12] | |

| Special Hazard | EUH202: Cyanoacrylate. Danger. Bonds skin and eyes in seconds. Keep out of the reach of children.[11][13] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |

Handling Precautions:

-

Ventilation: Use only in a well-ventilated area or outdoors to avoid inhaling vapors or dust.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat. Do not use cotton or wool gloves, as contact can cause rapid, exothermic polymerization.[14][15]

-

Dispensing: Avoid contact with fabric or paper goods, which can trigger rapid polymerization, generating smoke, irritating vapors, and thermal burns.[11][14]

First Aid:

-

Skin Contact: Do not pull bonded skin apart. Soak in warm, soapy water and gently peel or roll the surfaces apart. A blunt instrument can be used to gently pry them apart. If a large drop causes a thermal burn, seek medical attention.[14]

-

Eye Contact: If eyelids are bonded, wash with warm water and cover with a wet pad. Do not force the eye open. The eye will naturally debond, typically within 1-3 days. Seek medical attention.[12][14]

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[12][14]

-

Keep containers tightly sealed when not in use.[14] Storage in a refrigerator (3–5 °C) can prolong shelf life.[11]

Conclusion

This compound is a well-characterized compound whose value lies in its utility as a versatile synthetic intermediate. Its straightforward, high-yield synthesis via the Knoevenagel condensation makes it readily accessible. The compound's conjugated system and multiple functional groups provide a platform for diverse chemical transformations, solidifying its role as a key building block in the synthesis of novel compounds for research in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this and other cyanoacrylates.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1549779, this compound. [Link]

-

Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]

-

Arrowhead Forensics. (n.d.). Safety Data Sheet Cyanoacrylate. [Link]

-

Henkel Corporation. (2011). Material Safety Data Sheet. [Link]

-

GLUETEC. (2017). Safety Data Sheet. [Link]

-

The Superglue Corporation. (2015). Super glue® Safety data sheet. National Centre for Biotechnology Education. [Link]

-

Adhesive Systems, Inc. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

-

Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. [Link]

-

ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

-

S. G., A., et al. (2022). Supplementary Information. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

-

S. G., A., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

-

Al-Shakarchi, W., et al. (2022). Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process. MDPI. [Link]

Sources

- 1. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 12. arrowheadforensics.com [arrowheadforensics.com]

- 13. itwcp.de [itwcp.de]

- 14. oregoncoast.edu [oregoncoast.edu]

- 15. grinnell.edu [grinnell.edu]

A Spectroscopic and Synthetic Deep Dive: Characterizing Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Introduction: Beyond the Name, A Molecule of Interest

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a substituted cyanoacrylate, represents a class of compounds with significant utility in organic synthesis and materials science. Its electron-deficient alkene backbone, a result of the combined electron-withdrawing effects of the cyano and ester functionalities, makes it a versatile precursor for a variety of chemical transformations. Furthermore, the methoxy-substituted phenyl ring introduces electronic and steric influences that modulate its reactivity and physical properties. This technical guide provides an in-depth analysis of the key spectroscopic signatures of this molecule, offering a foundational understanding for researchers, scientists, and drug development professionals. We will explore the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometric (MS) data, underpinned by a discussion of its synthesis, which is crucial for interpreting its structural characteristics.

The Synthetic Blueprint: Knoevenagel Condensation as the Gateway

The primary and most efficient route to this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides a direct and high-yielding pathway. The choice of this synthetic strategy is dictated by the acidic nature of the α-protons in ethyl cyanoacetate, which are readily abstracted by a base to form a stabilized carbanion.

Mechanism of Knoevenagel Condensation

The reaction proceeds through a well-established mechanism:

-

Enolate Formation: A basic catalyst, often a weak amine like piperidine or an ammonium salt such as diisopropylethylammonium acetate (DIPEAc), abstracts an acidic proton from the α-carbon of ethyl cyanoacetate. This generates a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

-

Aldol-type Adduct Formation: This attack forms an intermediate alkoxide.

-

Protonation and Dehydration: The alkoxide is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy intermediate. This intermediate readily undergoes base-catalyzed dehydration to afford the final, more stable, conjugated product: this compound.

Caption: The Knoevenagel condensation pathway for the synthesis of the title compound.

This synthetic context is vital as it confirms the connectivity of the molecular fragments that we will later assign to specific spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl, methoxy, aromatic, and vinylic protons. The data presented here is a compilation from various literature sources, primarily conducted in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.37 - 1.41 | Triplet (t) | 7.1 - 7.4 |

| Methoxy -OCH₃ | 3.87 - 3.88 | Singlet (s) | - |

| Ethyl -OCH₂- | 4.32 - 4.41 | Quartet (q) | 7.1 - 7.4 |

| Aromatic H (ortho to -OCH₃) | 6.97 | Doublet (d) | 7.2 - 8.8 |

| Aromatic H (ortho to -CH=) | 7.98 | Doublet (d) | 7.2 - 8.8 |

| Vinylic -CH= | 8.15 - 8.20 | Singlet (s) | - |

Expert Interpretation:

-

The upfield triplet and quartet are classic indicators of an ethyl ester group. The splitting pattern arises from the coupling between the methylene and methyl protons.

-

The sharp singlet at approximately 3.88 ppm is characteristic of a methoxy group attached to an aromatic ring.

-

The two doublets in the aromatic region are indicative of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methoxy group are shielded and appear more upfield, while the protons ortho to the electron-withdrawing acrylate group are deshielded and appear downfield.

-

The downfield singlet for the vinylic proton is a key feature. Its significant deshielding is a direct consequence of the anisotropic effect of the neighboring cyano and ester groups, as well as the aromatic ring. The lack of splitting confirms the absence of adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 14.1 - 14.2 |

| Methoxy -OCH₃ | 55.6 - 55.8 |

| Ethyl -OCH₂- | 62.4 - 62.8 |

| Vinylic =C(CN)COOEt | 99.4 - 103.0 |

| Aromatic C-H (ortho to -OCH₃) | 114.7 - 114.8 |

| Cyano -C≡N | 115.5 - 116.2 |

| Aromatic C (ipso, attached to -OCH₃) | 124.3 - 124.4 |

| Aromatic C-H (ortho to -CH=) | 133.6 |

| Vinylic =CH-Ar | 154.3 - 155.1 |

| Ester -C=O | 162.5 - 163.1 |

| Aromatic C (ipso, attached to -CH=) | 163.7 - 163.8 |

Expert Interpretation:

-

The carbon signals for the ethyl and methoxy groups appear in the expected upfield regions.

-

The quaternary carbon of the cyano group is observed around 116 ppm.

-

The vinylic carbon attached to the cyano and ester groups is significantly shielded and appears at an unusually upfield position (around 100 ppm) due to the electronic effects of these substituents.

-

The downfield signals correspond to the aromatic carbons, the vinylic carbon attached to the aromatic ring, and the carbonyl carbon of the ester, all of which are in electron-deficient environments.

Caption: Correlation of molecular fragments to their respective NMR signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3000 | Medium |

| C-H stretch (aliphatic) | 2988 | Medium-Strong |

| C≡N stretch (conjugated) | 2213 - 2220 | Strong, Sharp |

| C=O stretch (conjugated ester) | 1712 - 1716 | Strong, Sharp |

| C=C stretch (alkene) | 1583 - 1600 | Medium-Strong |

| C-O stretch (ester and ether) | 1177 - 1260 | Strong |

Expert Interpretation:

-

The strong, sharp peak around 2215 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. Its position is slightly lower than a typical saturated nitrile due to conjugation with the double bond.

-

The intense absorption at approximately 1714 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated ester. Conjugation lowers the frequency compared to a saturated ester.

-

The band in the 1583-1600 cm⁻¹ region corresponds to the C=C stretching vibration of the alkene, which is also influenced by conjugation.

-

The strong bands in the fingerprint region, particularly around 1200 cm⁻¹, arise from C-O stretching vibrations of both the ester and the methoxy ether functionalities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

While detailed experimental mass spectra for this specific compound are not widely published, we can predict its mass and likely fragmentation patterns based on its structure.

Molecular Weight:

-

Molecular Formula: C₁₃H₁₃NO₃

-

Monoisotopic Mass: 231.0895 g/mol [2]

-

Average Molecular Weight: 231.25 g/mol [2]

Predicted Fragmentation:

In an electron ionization (EI) mass spectrometer, the molecular ion peak (M⁺) at m/z = 231 would be expected. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in a fragment at m/z = 186.

-

Loss of ethylene from the ethyl group: Leading to a fragment corresponding to the carboxylic acid.

-

Cleavage of the ester group: Potentially yielding fragments related to the acrylate backbone.

-

Fragmentation of the methoxy phenyl group: Loss of a methyl radical (-•CH₃) from the molecular ion to give a fragment at m/z = 216, or loss of formaldehyde (-CH₂O) to give a fragment at m/z = 201.

A detailed analysis using high-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of these fragments and definitively elucidate the fragmentation pathways.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

-

Protocol 2: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Protocol 3: Mass Spectrometry (General)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For ESI, the instrument can be run in either positive or negative ion mode to observe protonated molecules [M+H]⁺ or other adducts.

-

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data provides a robust and self-validating characterization of this compound. The NMR spectra precisely map the proton and carbon framework, the IR spectrum confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight. This guide, by integrating synthetic rationale with detailed spectral interpretation and practical protocols, offers a comprehensive resource for scientists working with this versatile chemical entity. The presented data and methodologies serve as a reliable benchmark for quality control, reaction monitoring, and further research into the applications of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]

-

Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]

-

Journal of the Mexican Chemical Society. Supplementary Information. [Link]

-

Semantic Scholar. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

Sources

A Technical Guide to the Crystal Structure and Crystallography of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

An In-depth Resource for Researchers in Structural Chemistry and Drug Development

Executive Summary

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a compound of significant interest, serving as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of the title compound. We delve into the causality behind the experimental protocols, present a thorough examination of its molecular geometry and supramolecular architecture, and offer detailed, replicable methodologies for its study. This document is intended to be a vital resource for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Introduction to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Chemical Identity and Significance

This compound, with the chemical formula C₁₃H₁₃NO₃, belongs to the cyanoacrylate class of compounds.[1][4] These molecules are characterized by an electron-deficient carbon-carbon double bond, making them valuable precursors for a wide range of chemical transformations. Specifically, this compound is a crucial starting material for synthesizing pharmacologically important molecules like 2-propenoylamides and 2-propenoates.[1][2][3] Its structural features, including the methoxy-substituted phenyl ring, cyano group, and ethyl acrylate moiety, contribute to its unique chemical reactivity and potential for biological interactions.

The Central Role of Crystallography

Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, crystallographic analysis provides precise information on:

-

Molecular Conformation: The exact spatial orientation of all atoms and functional groups.

-

Bond Lengths and Angles: Key geometric parameters that inform chemical bonding and reactivity.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack in the solid state. This crystal packing can influence physical properties such as solubility, stability, and melting point.

This detailed structural knowledge is indispensable for structure-activity relationship (SAR) studies in drug development and for engineering new materials with desired properties.

Synthesis and Single Crystal Growth

The generation of high-quality single crystals is the critical first step for any crystallographic study. This section outlines a field-proven protocol for the synthesis of this compound and the subsequent growth of diffraction-quality crystals.

Synthetic Pathway: Heck-Type Reaction

The synthesis described in the literature involves a reaction between 1-bromo-4-methoxybenzene and ethyl-2-cyanoacrylate.[1][3] This transformation is facilitated by a palladium catalyst in the presence of a phosphine ligand and a base. This approach provides a reliable route to the target compound.

Detailed Experimental Protocol: Synthesis

-

Reagent Preparation: In a three-necked round-bottom flask, dissolve tetra-n-butylammonium bromide (TBAB) (10 mmol), palladium acetate (0.27 mmol), triphenylphosphine (11 mmol), 1-bromo-4-methoxybenzene (5.4 mmol), and potassium carbonate (8.1 mmol) in 10 ml of dimethylformamide (DMF).

-

Initial Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere with constant stirring for 10–15 minutes until a yellowish-brown solution is obtained.

-

Causality Note: The palladium acetate and triphenylphosphine form the active catalyst. Potassium carbonate acts as the base, essential for the catalytic cycle. DMF is chosen as a high-boiling polar aprotic solvent to ensure all reagents remain in solution at the reaction temperature. The nitrogen atmosphere prevents the oxidation of the palladium catalyst.

-

-

Addition of Acrylate: Add ethyl-2-cyanoacrylate (6.4 mmol) to the solution.

-

Main Reaction: Continue heating the reaction mixture at 120 °C for 10 hours.

-

Work-up and Isolation: Cool the mixture to room temperature and filter it under vacuum to collect the crude product.

-

Purification: Purify the crude compound using column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (7:3 ratio). The product is identified by a retention factor (Rf) value of 0.69.[1][2][3]

-

Crystallization: The evaporation of the solvent from the purified fractions yields pale green colored crystals suitable for X-ray diffraction analysis.[1][2][3]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Crystallographic Analysis

The core of this guide is the detailed examination of the crystal structure. The following protocols are standard for modern single-crystal X-ray diffraction analysis.

Data Collection and Structure Solution Workflow

Sources

"Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" physical and chemical properties

An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Properties, Synthesis, and Applications

Introduction

This compound is a substituted acrylate ester that serves as a versatile and valuable building block in modern organic synthesis. Belonging to the broader class of cyanoacrylates, renowned for their high reactivity, this compound distinguishes itself through the presence of a methoxy-substituted phenyl group, which modulates its electronic properties and offers further synthetic handles. Its structural complexity, incorporating an electron-withdrawing cyano group and an ester functionality, creates a highly activated carbon-carbon double bond, making it a potent Michael acceptor and a key precursor for a variety of more complex molecules.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, detailed synthetic protocols, characteristic reactivity, and potential applications, with a focus on providing practical, field-proven insights grounded in authoritative scientific literature.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is fundamental to its successful application in research and development. This section details the key characteristics of this compound.

Core Properties

The primary physical and identifying properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |

| Molecular Weight | 231.25 g/mol | [1] |

| IUPAC Name | ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | [2][3] |

| Alternate IUPAC Name | ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | [1] |

| CAS Number | 2286-29-5 | [1] |

| Appearance | Pale green colored crystals | [2][3] |

| Melting Point | 401 K (128 °C) | [2] |

| Alternate Melting Point | 77-80 °C | [4] |

Note on Stereochemistry and Physical State: The scientific literature predominantly refers to the (2E)-isomer, which is the thermodynamically more stable configuration.[2][3] The discrepancy in reported melting points may arise from different isomeric purities or polymorphic forms of the crystalline solid. The pale green coloration suggests the presence of chromophores within the conjugated system.

Molecular Structure and Crystallography

The molecular structure of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate has been elucidated through single-crystal X-ray diffraction.[2] The crystal system is monoclinic with the space group P21/n.[2]

Key structural insights include:

-

Planarity: The conformation across the C=C double bond is syn-periplanar, with a C(ring)—C=C—C(N) torsion angle of 3.2(5)°.[2][5] This near-planar arrangement facilitates extensive electron delocalization across the molecule.

-

Supramolecular Assembly: In the solid state, the molecules are not isolated but form a complex, ordered network through non-covalent interactions. Molecules are linked into inversion dimers through C—H···O hydrogen bonds.[2][5] These dimers are further arranged in a zigzag pattern and are linked by weak C—H···π and π···π stacking interactions, with a centroid-centroid separation of 3.9986 (17) Å.[2][5]

These intermolecular forces are critical as they dictate the compound's crystal packing, solubility, and melting point. Understanding these interactions is particularly relevant in the fields of crystal engineering and the development of solid-state formulations.

Caption: Supramolecular assembly of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to each unique proton environment.[4] Expected signals include a triplet and a quartet for the ethyl ester protons, a singlet for the methoxy group protons, doublets for the aromatic protons on the phenyl ring, and a singlet for the vinylic proton.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals signals for each carbon atom, including the characteristic peaks for the nitrile (C≡N), carbonyl (C=O), and olefinic carbons.[4]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum shows strong characteristic absorption bands for the nitrile group (C≡N stretch) around 2213 cm⁻¹, the ester carbonyl group (C=O stretch) around 1712 cm⁻¹, and the C=C double bond around 1583 cm⁻¹.[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The following palladium-catalyzed cross-coupling reaction is a well-documented and reliable method.[2][3]

Palladium-Catalyzed Synthesis Protocol

This protocol describes a Heck-type reaction, a powerful method for forming carbon-carbon bonds. The choice of a palladium catalyst is crucial for its efficiency in activating the aryl halide.

Reagents and Equipment:

-

1-bromo-4-methoxybenzene

-

Ethyl-2-cyanoacrylate

-

Palladium (II) acetate (Pd(OAc)₂) - Catalyst

-

Triphenylphosphine (PPh₃) - Ligand

-

Potassium carbonate (K₂CO₃) - Base

-

Tetra-n-butylammonium bromide (TBAB) - Phase-transfer catalyst

-

N,N-Dimethylformamide (DMF) - Solvent

-

Three-necked round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle

-

Column chromatography setup (silica gel, petroleum ether, ethyl acetate)

Step-by-Step Methodology:

-

Catalyst System Preparation: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve tetra-n-butylammonium bromide (10 mmol), palladium acetate (0.27 mmol), triphenylphosphine (11 mmol), 1-bromo-4-methoxybenzene (5.4 mmol), and potassium carbonate (8.1 mmol) in 10 ml of DMF.[2][3]

-

Expertise Note: The triphenylphosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition/reductive elimination cycle. The potassium carbonate acts as the base required to regenerate the active catalyst form. TBAB is used as a phase-transfer catalyst to improve the solubility and reactivity of the reagents.

-

-

Reaction Initiation: Heat the reaction mixture to 120 °C with constant stirring. Continue heating for 10-15 minutes until a yellowish-brown solution is obtained, indicating the formation of the active catalyst complex.[2][3]

-

Substrate Addition: Add ethyl-2-cyanoacrylate (6.4 mmol) to the solution.[2][3]

-

Reaction Progression: Continue heating the reaction mixture at 120 °C for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness Note: Monitoring by TLC is a self-validating step. A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot (with an Rƒ value of ~0.69 in a 7:3 petroleum ether:ethyl acetate system) confirms the reaction is proceeding to completion.[2][3]

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove inorganic salts. The filtrate contains the crude product.

-

Purification: Purify the crude compound by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (7:3 ratio) as the eluent.[2][3]

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield pale green colored crystals of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.[2][3]

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in several fields.

Reactivity Profile

The molecule's reactivity is dominated by the electron-deficient C=C double bond, which is activated by both the adjacent cyano (-CN) and ethyl ester (-COOEt) groups.

-

Michael Addition: It is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reaction is fundamental to its use in building more complex molecular scaffolds.

-

Polymerization: Like other cyanoacrylates, it is susceptible to polymerization.[6] Anionic polymerization can be initiated rapidly by moisture or other weak bases.[7] Radical polymerization is also feasible under specific conditions, typically requiring an acidic stabilizer to prevent premature anionic polymerization.[6] This property is of interest in materials science for creating specialty polymers with tailored refractive indices and thermal properties.

-

Precursor for Heterocycles: The combination of functional groups allows for its use in cycloaddition reactions and condensation reactions to form various heterocyclic systems, which are common motifs in pharmacologically active compounds.

Caption: Key application pathways stemming from the compound's reactivity.

Applications in Drug Development

This compound is explicitly cited as an important starting material for the synthesis of biologically active molecules.[2][3] It serves as a key intermediate for producing:

-

2-Propenoylamides: These compounds are known to possess a range of pharmacological activities.

-

2-Propenoates: This class of molecules is also of significant interest in medicinal chemistry.

The Knoevenagel condensation, used to synthesize related structures, is a cornerstone reaction in the formation of compounds tested for anti-inflammatory properties.[8] The structural motif present in this compound is therefore highly relevant for the rational design of new therapeutic agents.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on aggregated safety data.

4.1 Hazard Identification

-

GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[1] Related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

4.2 Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[11]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

4.3 Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[11]

-

Incompatibilities: Avoid contact with strong bases, amines, alcohols, and oxidizing agents, which can initiate uncontrolled polymerization or decomposition.[12]

4.4 First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a multifunctional organic compound with significant potential for advanced applications. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for chemists in both academic and industrial settings. The ability to act as a precursor to pharmacologically relevant scaffolds underscores its importance in drug discovery, while its inherent capacity for polymerization opens avenues in materials science. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely leverage the unique chemical attributes of this powerful synthetic intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1549779, this compound. PubChem. Available at: [Link]

-

Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1610. Available at: [Link]

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. Available at: [Link]

-

Royal Society of Chemistry (2013). Supplementary Material (ESI) for Green Chemistry. RSC Advances. Available at: [Link]

-

Suchetan, P. A., et al. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5339678, Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. PubChem. Available at: [Link]

-

Supplementary Information. (n.d.). General procedure for synthesis of Cyano acrylate derivatives. Available at: [Link]

-

PrepChem (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). Available at: [Link]

-

Laffan, D. D., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. Available at: [Link]

-

Wikipedia (n.d.). Ethyl cyanoacrylate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772528, (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PubChem. Available at: [Link]

-

ResearchGate (n.d.). Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. Available at: [Link]

-

Leal, J. H. S., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(23), 7352. Available at: [Link]

Sources

- 1. This compound | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 8. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Foreword for the Research Professional

This technical guide is intended for researchers, scientists, and drug development professionals investigating the biological activities of novel small molecules. The focus of this document, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, is a compound with a paucity of direct mechanistic studies. Therefore, this guide adopts a predictive and investigative approach, postulating several potential mechanisms of action based on the well-documented activities of structurally related compounds. We will delve into the scientific rationale behind these hypotheses and provide detailed, field-proven experimental protocols to rigorously test them. Our objective is to equip the discerning researcher with the foundational knowledge and practical methodologies required to elucidate the bio-activity of this compound and others in its class.

Compound Profile: this compound

This compound is a member of the cyanoacrylate family, characterized by a core α,β-unsaturated carbonyl system. While it is recognized as a valuable synthetic intermediate for more complex, biologically active molecules, its intrinsic mechanism of action remains largely unexplored.[1][2] The presence of the electron-donating methoxy group on the phenyl ring, coupled with the electron-withdrawing cyano and ester moieties, creates a unique electronic profile that suggests the potential for specific biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [1] |

| Molecular Weight | 231.25 g/mol | |

| IUPAC Name | ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

| CAS Number | 2286-29-5 |

Postulated Mechanisms of Action and Experimental Validation

Based on a comprehensive analysis of the compound's structural motifs and the known biological activities of analogous compounds, we propose three primary, experimentally verifiable mechanisms of action.

Cytotoxicity via Cellular Degradation

Scientific Rationale: A well-established characteristic of cyanoacrylates is their susceptibility to degradation, yielding cytotoxic products, namely formaldehyde and cyanoacetate.[3][4] The rate of this degradation is inversely proportional to the length of the alkyl chain of the ester group.[2][3][5] As an ethyl ester, this compound possesses a relatively short alkyl chain, suggesting a potential for more rapid degradation and subsequent cytotoxicity compared to its longer-chain counterparts.[2][5]

Experimental Validation: To ascertain the cytotoxic potential of this compound, a tiered experimental approach is recommended, beginning with a general assessment of cell viability and progressing to a more detailed analysis of apoptosis induction.

Caption: Postulated inhibition of the melanin synthesis pathway.

This spectrophotometric assay measures the ability of the test compound to inhibit the enzymatic activity of mushroom tyrosinase. [6][7][8][9][10] Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound

-

Kojic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, the test compound, and kojic acid in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 20 µL of varying concentrations of the test compound or positive control, 120 µL of phosphate buffer, and 20 µL of tyrosinase solution to each well. Incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

-

Kinetic Measurement: Measure the absorbance at 475 nm every minute for 20-30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.

Tubulin Polymerization Inhibition

Scientific Rationale: The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues in proteins, such as the sulfhydryl groups of cysteine residues in tubulin. [11][12][13]This covalent modification can disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [14][15]Given that this compound possesses this reactive moiety, it is plausible that it could act as a tubulin polymerization inhibitor.

Proposed Cellular Mechanism: Tubulin Polymerization Inhibition

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

This assay directly measures the effect of the test compound on the polymerization of purified tubulin. [1][16][17][18] Materials:

-

Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and assay buffer)

-

This compound

-

Paclitaxel (polymerization promoter, positive control)

-

Nocodazole (polymerization inhibitor, positive control)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare serial dilutions of the test compound and controls.

-

Reaction Setup: On ice, mix the tubulin solution with GTP and the test compound or controls in a 96-well plate.

-

Polymerization Measurement: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence (or absorbance at 340 nm for a turbidity-based assay) every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence/absorbance versus time. Compare the polymerization curves of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.

Concluding Remarks for the Investigator

The mechanistic elucidation of novel compounds is a cornerstone of modern drug discovery and development. This guide provides a robust, evidence-based framework for investigating the potential biological activities of this compound. The proposed mechanisms of action—cytotoxicity via degradation, tyrosinase inhibition, and tubulin polymerization inhibition—are grounded in the established pharmacology of structurally related molecules. The detailed experimental protocols provided herein are designed to be both rigorous and reproducible, enabling the researcher to generate high-quality, publishable data. It is our hope that this comprehensive guide will serve as an invaluable resource in your scientific endeavors.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Chithra, P., & Arun, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 69-74.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610–o1611.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Ishiguro, K., Ando, T., Watanabe, O., & Goto, H. (2008). Specific reaction of alpha,beta-unsaturated carbonyl compounds such as 6-shogaol with sulfhydryl groups in tubulin leading to microtubule damage. FEBS letters, 582(23-24), 3531–3536.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Ma, C., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-13.

- Park, J. H., et al. (2003). In vitro degradation and cytotoxicity of alkyl 2-cyanoacrylate polymers for application to tissue adhesives. Journal of Applied Polymer Science, 89(12), 3272-3278.

- Active Concepts. (2023). Tyrosinase Inhibition Assay.

- Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141.

- de Almeida, A. P., et al. (2018). Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts.

- Gonzalez, R., et al. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PLoS One, 11(6), e0157920.

- Shoval, I., et al. (2013). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives.

- Kaplan, M., & Baysal, K. (2005). In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method. The Heart Surgery Forum, 8(2), E102-E106.

- Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. (2021). New Journal of Chemistry, 45(1), 123-134.

- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). Molecules, 26(3), 566.

- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). MDPI.

- A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. (2022). Frontiers in Chemistry, 10, 843351.

- Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. (n.d.). MDPI.

- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021).

- QSAR and docking studies of α,β-unsaturated carbonyl compounds against human breast adenocarcinoma cell line MCF-7. (2018). European Journal of Chemistry, 9(3), 275-280.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank, 2022(2), M1372.

- Structure-Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. (2018). Molecules, 23(6), 1413.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. content.abcam.com [content.abcam.com]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific reaction of alpha,beta-unsaturated carbonyl compounds such as 6-shogaol with sulfhydryl groups in tubulin leading to microtubule damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. eurjchem.com [eurjchem.com]

- 14. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of Cacalol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Application of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Derivatives

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and materials science, the identification and development of versatile chemical scaffolds are paramount. This compound stands out as one such pivotal molecule. Its structure, characterized by an electron-deficient carbon-carbon double bond, is activated by two distinct electron-withdrawing groups—a nitrile (–CN) and an ester (–COOEt). This unique electronic arrangement makes it an exceptionally valuable intermediate, or "building block," for the synthesis of a diverse array of more complex molecules.[1][2][3]

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive exploration of this compound. We will delve into the mechanistic intricacies of its synthesis, provide field-proven experimental protocols, and survey the applications of its derivatives, particularly in the realm of medicinal chemistry. The focus is not merely on procedural steps but on the underlying chemical principles that govern experimental choices, thereby offering a deeper, more actionable understanding of this important compound class.

The Knoevenagel Condensation: A Robust Pathway to Cyanoacrylates

The most reliable and widely adopted method for synthesizing this compound and its derivatives is the Knoevenagel condensation.[4][5][6][7] This classic carbon-carbon bond-forming reaction provides a powerful tool for creating α,β-unsaturated systems.

Mechanistic Underpinnings: An Expert's View

The reaction proceeds via a base-catalyzed condensation between an active methylene compound (ethyl cyanoacetate) and a carbonyl compound (4-methoxybenzaldehyde).[5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-